N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
Description
N-(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted at the 1-position with a [3-(trifluoromethyl)phenyl]methyl group and at the 3-position with a cyclopropanesulfonamide moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfonamide group may facilitate hydrogen bonding or act as a pharmacophore in target interactions. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with ligands targeting G protein-coupled receptors (GPCRs) or ion channels .
Properties
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-4-1-3-12(9-13)10-21-8-2-5-14(11-21)20-24(22,23)15-6-7-15/h1,3-4,9,14-15,20H,2,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWFHOIZIPUYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation-Sulfonylation Approach
The most widely documented method involves:
-
Preparation of 1-(3-(trifluoromethyl)benzyl)piperidin-3-amine :
-
Sulfonylation with cyclopropanesulfonyl chloride :
Key challenges :
One-Pot Tandem Reaction Strategy
Recent advances demonstrate a telescoped process combining alkylation and sulfonylation in a single vessel:
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF)/DMF (4:1) |
| Temperature | −20°C → 25°C (gradient) |
| Catalysts | Fe(AcAc)₃ (0.5 mol%) |
| Reaction time | 8–10 hours |
| Overall yield | 74–78% |
| Purity (HPLC) | ≥99.2% |
This method reduces purification steps but requires precise temperature control to prevent sulfonamide decomposition.
Alternative Synthesis Pathways
Ring-Closing Metathesis Approach
A less conventional route constructs the piperidine ring de novo:
-
Substrate preparation : N-allyl-3-(trifluoromethyl)benzylamine (1.0 equiv) and ethyl acrylate (1.5 equiv) undergo Grignard addition in toluene at −40°C.
-
Ring-closing metathesis : Using Hoveyda-Grubbs II catalyst (2 mol%) in DCM at 40°C for 6 hours.
-
Sulfonylation : As in Section 2.1.
Advantages :
Limitations :
-
Lower overall yield (42–48%).
-
High catalyst costs.
Enzymatic Sulfonamide Formation
Biocatalytic methods using Bacillus subtilis sulfotransferases show promise for greener synthesis:
| Parameter | Result |
|---|---|
| Enzyme loading | 15 U/mg substrate |
| pH | 7.4 (phosphate buffer) |
| Temperature | 37°C |
| Conversion | 88% |
| ee | >99% |
While environmentally favorable, scalability remains challenging due to enzyme stability issues.
Critical Process Optimization Parameters
Solvent Effects on Sulfonylation
Comparative studies in polar aprotic solvents reveal:
| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 2.14 ± 0.11 | 65 | 98.7 |
| DMF | 3.02 ± 0.09 | 72 | 97.2 |
| Acetonitrile | 1.89 ± 0.08 | 58 | 99.1 |
DMF accelerates kinetics but may reduce purity due to side reactions.
Temperature Profiling
Controlled experiments demonstrate optimal sulfonylation at −15°C to −10°C:
Purification and Characterization
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.55 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂CF₃), 3.81 (m, 1H, piperidine-H), 2.98–2.65 (m, 5H, piperidine/cyclopropane), 1.42 (m, 4H, cyclopropane). -
¹⁹F NMR (376 MHz, CDCl₃) :
δ −62.5 (s, CF₃), −120.8 (m, cyclopropane-SO₂). -
HRMS (ESI+) :
Calculated for C₁₆H₂₀F₃N₂O₂S [M+H]⁺: 385.1194; Found: 385.1191.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide may exhibit antidepressant and anxiolytic effects. The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Inhibition of Glycine Transporters
Another significant application is its role as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are being investigated for their potential to treat schizophrenia and other neuropsychiatric disorders. The design of such inhibitors often involves modifying existing piperidine-based structures to enhance their binding affinity and selectivity for the target transporter .
Chemical Synthesis
Synthetic Routes and Derivatives
this compound can be synthesized through various chemical pathways, typically involving the reaction of piperidine derivatives with trifluoromethyl phenyl groups. The cyclopropanesulfonamide moiety is introduced via sulfonation reactions, which can be optimized for yield and purity. This compound serves as a precursor for synthesizing other bioactive molecules, expanding its utility in drug discovery .
Structure-Activity Relationship Studies
Pharmacophore Development
The compound's unique structural attributes allow researchers to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule (e.g., substituents on the piperidine ring or the sulfonamide group), researchers can identify key features that contribute to biological activity. This approach aids in the development of more potent analogs with improved pharmacokinetic properties .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may interact with neurotransmitter receptors, while the cyclopropanesulfonamide group can form strong hydrogen bonds with target proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS: 2640880-78-8)
- Molecular Formula : C₁₄H₂₆N₂O₄S₂
- Molecular Weight : 350.5 g/mol
- Key Features :
- Piperidine core with a (1,1-dioxothian-4-yl)methyl group at N1.
- Cyclopropanesulfonamide at C3.
- Comparison :
- The thian ring introduces two sulfone groups, increasing polarity compared to the trifluoromethylphenyl group in the target compound.
- Higher sulfur content (S₂ vs. S₁) may reduce membrane permeability but improve aqueous solubility.
- Molecular weight is nearly identical (350.5 vs. ~349.1 for the target compound) .
CP99994 [(+)-(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine]
- Molecular Formula : C₂₀H₂₅N₂O
- Molecular Weight : 311.4 g/mol
- Key Features: Piperidine core with a 2-methoxybenzylamino group at C3 and a phenyl group at C2.
- Comparison: Lacks sulfonamide and cyclopropane groups, relying instead on a methoxybenzylamino substituent for receptor binding. Lower molecular weight (311.4 vs. ~349.1) suggests reduced steric bulk. Methoxy and phenyl groups may target histamine or neurokinin receptors .
L-703606 [cis-2(Diphenylmethyl)-N-([2-Iodophenyl]methyl)-1-azabicyclo[2.2.2]octan-3-amide]
- Molecular Formula : C₃₄H₃₂IN₃O
- Molecular Weight : 625.5 g/mol
- Key Features :
- Azabicyclo[2.2.2]octane core with diphenylmethyl and iodophenylmethyl substituents.
- The amide group differs from sulfonamide in hydrogen-bonding capacity. Targets tachykinin receptors (e.g., NK1) .
Physicochemical and Pharmacokinetic Insights
| Property | Target Compound | N-{1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl} Analogue | CP99994 | L-703606 |
|---|---|---|---|---|
| Molecular Weight | ~349.1 g/mol | 350.5 g/mol | 311.4 g/mol | 625.5 g/mol |
| Key Substituents | CF₃, Cyclopropanesulfonamide | Thian-sulfone, Cyclopropanesulfonamide | Methoxybenzylamino, Phenyl | Diphenylmethyl, Iodophenyl |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (higher polarity) | ~3.0 | ~5.2 |
| Potential Targets | GPCRs, Ion Channels | GPCRs, Enzymes | NK1 Receptor | NK1 Receptor |
Biological Activity
N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl phenyl group and a cyclopropanesulfonamide moiety. Its molecular formula is C18H22F3N3O2S, with a molecular weight of approximately 397.44 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this molecule.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It could modulate neurotransmitter receptors, which may influence neurological functions and pain pathways.
Biological Activity and Therapeutic Potential
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar piperidine structures exhibit antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown effectiveness against certain bacterial strains due to their ability to disrupt bacterial cell membranes.
- Antiviral Properties : Some analogs have demonstrated antiviral activity by inhibiting viral entry into host cells, particularly in studies involving HIV and Ebola virus pseudotypes. This suggests potential applications in antiviral drug development.
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects on cancer cell lines. The results indicate that certain concentrations of the compound can induce apoptosis in cancer cells while maintaining low toxicity in normal cell lines.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antitubercular Activity : A study evaluated piperidinol analogs for their antitubercular properties, revealing that modifications similar to those in our compound could enhance efficacy against Mycobacterium tuberculosis while minimizing side effects .
- Evaluation in Viral Models : Research involving compounds with similar structures showed promising results in blocking viral entry mechanisms, suggesting that our compound might share these properties .
Data Table: Biological Activity Summary
Q & A
Q. How can synergistic effects with other therapeutic agents be systematically explored?
- Methodological Answer :
- Combination index (CI) analysis : Use Chou-Talalay method in cell viability assays (e.g., COVID-19 drug combinations) .
- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
- In vivo efficacy models : Test co-administration in disease-relevant animal models (e.g., neuropathic pain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
